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ATTO 647 is a fluorescent dye belonging to the new generation of labels for the red spectral

region, widely recognized for its exceptional performance in a variety of biological imaging

applications.[1][2] Its characteristic features include strong absorption, high fluorescence

quantum yield, and remarkable photostability, making it an invaluable tool for life science

research.[1][2] This technical guide provides an in-depth overview of ATTO 647, its mechanism

of action in biological imaging, detailed experimental protocols, and its application in super-

resolution microscopy.

Core Principles and Photophysical Properties
ATTO 647 is a zwitterionic dye with a net electrical charge of zero, which contributes to its good

water solubility and minimal interaction with cellular components.[1][2] The fluorescence of

ATTO 647 is most efficiently excited in the range of 615 - 660 nm, making it compatible with

common laser lines such as the 633 nm He:Ne laser, the 647 nm line of the Krypton-Ion laser,

or a 650 nm diode laser.[3] A closely related derivative, ATTO 647N, is a cationic dye that

carries a net electrical charge of +1 after coupling to a substrate. ATTO 647N exhibits strong

absorption, excellent fluorescence quantum yield, high photostability, and excellent ozone

resistance. Both dyes are generally stable at physiological pH, although ATTO 647 can slowly

degrade at a pH above 8.[1][2]

The key photophysical properties of ATTO 647 and ATTO 647N are summarized in the table

below, providing a quantitative basis for experimental design and comparison with other
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fluorophores.

Property ATTO 647 ATTO 647N

Excitation Maximum (λabs) 645 - 647 nm[4][5] 646 nm

Emission Maximum (λfl) 666 - 669 nm[4][5] 664 nm

Molar Extinction Coefficient

(εmax)
1.2 x 10^5 M-1 cm-1[3][6] 1.5 x 10^5 M-1 cm-1[7]

Fluorescence Quantum Yield

(ηfl)
20%[3][6] 65%

Fluorescence Lifetime (τfl) 2.4 ns[3][6] 3.5 ns

Molecular Weight ( g/mol )
~731 - 811 (depending on

reactive group)[4][6]

~843 - 868 (depending on

reactive group)[7]

Mechanism of Action in Biological Imaging
The fundamental principle behind the utility of ATTO 647 in biological imaging is its ability to be

covalently attached to biomolecules of interest, such as proteins (e.g., antibodies), peptides, or

nucleic acids.[8] Once conjugated, the high fluorescence quantum yield and photostability of

ATTO 647 allow for the sensitive and robust detection and localization of these target

molecules within complex biological samples. The long signal lifetime of ATTO dyes (0.6–4.1

ns) can also be utilized in time-gated detection systems to reduce background

autofluorescence and scattering, thereby enhancing sensitivity.[9]

Labeling Chemistries
ATTO 647 is commercially available with different reactive moieties to facilitate covalent

labeling of various functional groups on biomolecules. The two most common forms are NHS

esters and maleimides.

ATTO 647 NHS ester: This derivative reacts with primary amino groups (-NH2), such as the

ε-amino group of lysine residues in proteins or amino-modified oligonucleotides.[7][8] The

optimal pH for this reaction is between 8.0 and 9.0.[7]
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ATTO 647 Maleimide: This derivative specifically reacts with free thiol or sulfhydryl groups (-

SH), such as those found in cysteine residues of proteins.[10] The optimal pH for this

reaction is between 7.0 and 7.5.[11]

The choice of labeling chemistry depends on the available functional groups on the target

biomolecule and the desired specificity of labeling.

Experimental Protocols
Detailed and reproducible protocols are crucial for successful biological imaging experiments.

Below are generalized yet detailed methodologies for labeling proteins with ATTO 647 NHS

ester and maleimide.

Protein Labeling with ATTO 647 NHS Ester
This protocol is designed for labeling proteins with primary amine groups.

Materials:

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

ATTO 647 NHS ester

Anhydrous, amine-free DMSO or DMF

Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

Gel filtration column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

Protein Preparation: Ensure the protein solution is free of any amine-containing substances

like Tris or glycine.[12] If necessary, dialyze the protein against PBS. The recommended

protein concentration is 2-10 mg/mL to maintain labeling efficiency.[10]
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Dye Preparation: Immediately before use, dissolve the ATTO 647 NHS ester in anhydrous

DMSO or DMF to a concentration of 10 mg/mL.[13]

pH Adjustment: Adjust the pH of the protein solution to 8.3-9.0 by adding the 1 M sodium

bicarbonate buffer.[7]

Conjugation Reaction: Add the dissolved ATTO 647 NHS ester to the protein solution while

gently vortexing. A molar ratio of 10:1 (dye:protein) is a common starting point for antibodies.

[13]

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with

continuous stirring or rotation, protected from light.[12]

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column

pre-equilibrated with PBS.[6] The first colored band to elute is the labeled protein.

Determination of Degree of Labeling (DOL): The DOL, or the average number of dye

molecules per protein, can be determined spectrophotometrically by measuring the

absorbance at 280 nm (for the protein) and 647 nm (for ATTO 647). For most antibodies, a

DOL of 2-10 is optimal.[10]

Storage: Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C or

-80°C for long-term storage, protected from light.[7][14]

Protein Labeling with ATTO 647 Maleimide
This protocol is for labeling proteins with free thiol groups.

Materials:

Protein of interest (containing free thiols)

ATTO 647 maleimide

Anhydrous, amine-free DMSO

Reaction buffer (e.g., PBS, MES, or HEPES, pH 7.0-7.5)[11]
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Reducing agent (e.g., DTT or TCEP), if necessary

Gel filtration column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Dissolve the protein in a suitable buffer at pH 7.0-7.5.[11] If the protein

contains disulfide bonds that need to be labeled, they must first be reduced to free thiols

using a reducing agent like DTT or TCEP.[15] If DTT is used, it must be removed by dialysis

or gel filtration before adding the maleimide dye.[15]

Dye Preparation: Prepare a 10 mM stock solution of ATTO 647 maleimide in anhydrous

DMSO immediately before use.[10]

Conjugation Reaction: Add a 10-20 fold molar excess of the ATTO 647 maleimide solution to

the protein solution with gentle stirring.

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C,

protected from light.

Stopping the Reaction (Optional): The reaction can be stopped by adding a free thiol-

containing reagent like glutathione or β-mercaptoethanol to quench the unreacted

maleimide.[11]

Purification: Purify the conjugate using a gel filtration column as described for the NHS ester

labeling.[7]

Determination of Degree of Labeling (DOL): Calculate the DOL spectrophotometrically as

described above.

Storage: Store the conjugate under the same conditions as the unlabeled protein, protected

from light.[7]

ATTO 647 in Super-Resolution Microscopy
ATTO 647 and its derivatives are particularly well-suited for super-resolution microscopy

techniques that overcome the diffraction limit of light, enabling imaging at the nanoscale.
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Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the

periphery of the excitation spot with a second, donut-shaped laser beam (the STED beam).

This effectively narrows the area from which fluorescence is detected. ATTO 647N is an

excellent dye for STED microscopy due to its high photostability and brightness, which allows it

to withstand the high laser intensities required for efficient stimulated emission.[16][17] The

optimal STED wavelength for ATTO 647N is typically in the range of 730-775 nm.[18][19]

Researchers have demonstrated that using STED wavelengths closer to the emission

maximum of ATTO-647N can decrease the required STED laser intensity to achieve a certain

resolution.[18]

Photoactivated Localization Microscopy (PALM) and
Stochastic Optical Reconstruction Microscopy (STORM)
PALM and STORM are single-molecule localization microscopy (SMLM) techniques that rely on

the stochastic activation and subsequent bleaching of individual fluorophores. By precisely

localizing each molecule over thousands of frames, a super-resolved image is reconstructed.

ATTO 647 has been used in STORM imaging.[20][21] The photoswitching properties of certain

cyanine dyes, to which the ATTO family is related, allow them to be reversibly or irreversibly

switched between a fluorescent "on" state and a dark "off" state, a prerequisite for SMLM.[21]

Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT

language provide a clear visual representation of the labeling and imaging workflows.
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Caption: Workflow for labeling proteins with ATTO 647 NHS ester.
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Caption: Workflow for labeling proteins with ATTO 647 maleimide.
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Caption: Jablonski diagram illustrating the principle of STED microscopy with ATTO 647.

In conclusion, ATTO 647 and its derivatives are powerful and versatile tools for modern

biological imaging. Their superior photophysical properties, coupled with straightforward and

robust labeling chemistries, make them ideal candidates for a wide range of applications, from

standard fluorescence microscopy to cutting-edge super-resolution techniques. This guide

provides the foundational knowledge and practical protocols necessary for researchers to

effectively harness the capabilities of ATTO 647 in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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